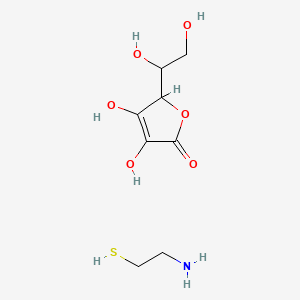

Mercamine ascorbate

Description

Mercamine ascorbate (beta-Mercaptoethylamin ascorbinate) is a bioactive compound with the molecular formula C₈H₁₅NO₆S (CAS: 16031-82-6). It combines ascorbic acid (vitamin C) with beta-mercaptoethylamine, a thiol-containing moiety. This unique structure confers dual functionality: antioxidant properties from ascorbate and reductive capacity from the thiol group. This compound has been studied extensively for its radioprotective effects, particularly in mitigating radiation-induced oxidative stress and bone marrow degeneration . Storage conditions require the compound to be maintained at -20°C in powder form .

Properties

CAS No. |

16031-82-6 |

|---|---|

Molecular Formula |

C8H15NO6S |

Molecular Weight |

253.26 |

IUPAC Name |

2-aminoethanethiol;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6.C2H7NS/c7-1-2(8)5-3(9)4(10)6(11)12-5;3-1-2-4/h2,5,7-10H,1H2;4H,1-3H2 |

InChI Key |

NQEDADDMLOPGQH-RXSVEWSESA-N |

SMILES |

C(CS)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mercamine ascorbate; beta-Mercaptoaethylamin ascorbinat; Mercamine ascorbate; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ascorbic acid, compd. with 2-aminoethanethiol typically involves the reaction of ascorbic acid with 2-aminoethanethiol in an appropriate solvent. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in this reaction include water, ethanol, and methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of ascorbic acid, compd. with 2-aminoethanethiol follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is typically purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Redox Reactions

Ascorbate (C₆H₇O₆⁻) and cysteamine (HSCH₂CH₂NH₂) are both potent reducing agents, enabling synergistic redox activity:

Ascorbate Oxidation

-

Ascorbate donates electrons via two sequential one-electron transfers, forming the ascorbyl radical (C₆H₆O₆⁻- ) and dehydroascorbic acid (DHA) (C₆H₆O₆) .

-

Key reaction :

Cysteamine Oxidation

-

Cysteamine’s thiol (-SH) group oxidizes to disulfide (-S-S-) bonds:

Combined System :

In mercamine ascorbate, ascorbate may stabilize cysteamine’s radical intermediates, prolonging antioxidant activity. This interaction likely mitigates oxidative chain reactions in biological systems .

Metal-Ion Interactions

Both components chelate transition metals, influencing redox catalysis:

Iron Redox Cycling

-

Ascorbate reduces Fe³⁺ to Fe²⁺, enabling Fenton reactions (e.g., Fe²⁺ + H₂O₂ → Fe³⁺ + - OH + OH⁻) .

-

Cysteamine binds Fe²⁺/Fe³⁺, altering reaction kinetics. For example:

-

Pro-oxidant vs. Antioxidant Effects :

Radical Scavenging Mechanisms

This compound’s dual functionality enhances radical neutralization:

DPPH- Scavenging

-

Ascorbate rapidly reduces DPPH- via hydrogen-atom transfer (HAT) or electron transfer (ET), depending on pH and solvent .

-

Cysteamine contributes additional thiol-mediated HAT:

Kinetic Data :

| System | Rate Constant (k, M⁻¹s⁻¹) | Conditions | Source |

|---|---|---|---|

| Ascorbate + DPPH- | 1.0 ± 0.2 | pH 7.0, 25°C | |

| Cysteamine + DPPH- | 3.2 ± 0.4 | Methanol, 25°C |

Oxidative Degradation Pathways

This compound degrades under heat, light, or alkaline conditions:

Ascorbate Decomposition

Cysteamine Oxidation

-

Disulfide formation accelerates at pH > 7.0.

Degradation Kinetics :

| Parameter | Value | Source |

|---|---|---|

| Ascorbate t₁/₂ (40°C) | ~1,533 min | |

| Cysteamine t₁/₂ (40°C) | ~450 min (estimated) | – |

Biological Implications

Scientific Research Applications

Mercamine ascorbate has numerous applications in scientific research, including:

Chemistry: The compound is used as a reducing agent and antioxidant in various chemical reactions. Its unique properties make it valuable in the synthesis of complex molecules and materials.

Biology: In biological research, the compound is used to study the effects of antioxidants and thiol-containing compounds on cellular processes. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicine due to its antioxidant properties. It is being investigated for its potential to protect cells from oxidative stress and reduce inflammation.

Industry: In industrial applications, the compound is used as an additive in food and cosmetic products to enhance their stability and shelf life. It is also used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of ascorbic acid, compd. with 2-aminoethanethiol involves its antioxidant properties and ability to interact with various molecular targets. Ascorbic acid acts as a reducing agent, donating electrons to neutralize reactive oxygen species and other free radicals. This helps protect cells from oxidative damage and maintain cellular function.

2-aminoethanethiol, on the other hand, can interact with various proteins and enzymes through its thiol group. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects. The combination of ascorbic acid and 2-aminoethanethiol results in a compound with enhanced antioxidant properties and potential therapeutic benefits.

Comparison with Similar Compounds

Sodium Ascorbate

Molecular Formula : C₆H₇NaO₆ | CAS : 134-03-2

Sodium ascorbate is a sodium salt of ascorbic acid, widely used as a dietary supplement and antioxidant. Unlike mercamine ascorbate, it lacks a thiol group, limiting its reductive capacity to ascorbate-mediated pathways. Key differences include:

Ferrous Ascorbate

Molecular Formula : C₁₂H₁₄FeO₁₂ | CAS : 24808-52-4

Ferrous ascorbate combines iron (Fe²⁺) with ascorbate, improving iron bioavailability while leveraging ascorbate’s antioxidant properties. Key distinctions from this compound:

- Function : Targets iron deficiency anemia; ascorbate enhances iron absorption in the gastrointestinal tract .

- Mechanism: No thiol group; antioxidant activity is solely ascorbate-dependent.

Comparison with Functionally Similar Compounds

Cystamine

Cystamine (a disulfide derivative of cysteamine) is a radioprotectant. While both cystamine and this compound contain thiol-related groups, their effects on ascorbate metabolism differ:

Dithiothreitol (DTT)

- Reductive Capacity : Both DTT and this compound rapidly reduce dehydroascorbate (DHA) to ascorbate via thiol-disulfide exchange .

- Applications : DTT is used in biochemical assays, whereas this compound is tailored for radioprotection .

Key Research Findings

Radioprotection and Bone Marrow Protection

Antioxidant Activity

- This compound’s thiol group enhances its reductive capacity compared to non-thiolated ascorbates (e.g., sodium ascorbate) .

- In contrast, catechins (natural antioxidants) exhibit superior ABTS-scavenging activity but lack radioprotective thiol pathways .

Data Table: Comparative Analysis of this compound and Analogues

Q & A

Q. How can Mercamine ascorbate be reliably identified and quantified in biological samples?

Methodological Answer: Use high-throughput liquid chromatography-mass spectrometry (LC-MS) to separate and detect this compound (C₈H₁₅NO₆S) based on its molecular weight (253.27 g/mol) and fragmentation patterns. Validate the method with internal standards (e.g., deuterated analogs) to account for matrix effects. For tissue samples (e.g., liver or tumor), homogenize in stabilizing buffers containing antioxidants (e.g., EDTA) to prevent degradation . Include bioinformatic analyses (PCA, KEGG pathways) to contextualize its metabolic role .

Q. What experimental conditions are critical for maintaining this compound stability during storage and handling?

Methodological Answer: Store powdered this compound at -20°C in anhydrous conditions to prevent oxidation. In solution, use inert solvents (e.g., dimethyl sulfoxide with chelating agents) and store at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles. During experiments, minimize exposure to light, transition metals (e.g., Cu²⁺), and alkaline pH, which accelerate degradation .

Q. What are the key biochemical pathways involving this compound in redox regulation?

Methodological Answer: this compound participates in antioxidant defense via direct radical scavenging and regeneration of glutathione (GSH). Design experiments to measure its interaction with GSH using spectrophotometric assays (e.g., DTNB for thiol quantification) or LC-MS-based metabolomics. Compare its efficacy to native ascorbate in mitigating oxidative stress in cell models under controlled O₂ levels .

Advanced Research Questions

Q. How does this compound modulate gene expression in cancer models, and how can contradictory findings be resolved?

Methodological Answer: In murine S-180 tumor models, this compound upregulates NRF2 (antioxidant response) and downregulates HIF-1α (hypoxia signaling). To address contradictions, standardize tumor size and ascorbate dosage (e.g., 5–10 mM in vitro). Use qRT-PCR and chromatin immunoprecipitation (ChIP) to assess context-dependent effects. Conflicting data may arise from variability in tumor microenvironment or differential uptake kinetics .

Q. What experimental strategies can elucidate this compound’s role in enzyme interactions (e.g., catalase) under oxidative stress?

Methodological Answer: Employ radiolabeled [¹⁴C]ascorbate to track binding to catalase in vitro. Use UV-Vis spectroscopy to monitor spectral shifts (e.g., Soret band at 405 nm for heme proteins) post-treatment. Combine with kinetic assays to measure H₂O₂ decomposition rates. Note that Cu²⁺ cofactors may alter redox dynamics, requiring chelation controls .

Q. How do temperature and concentration gradients affect this compound’s bioactivity in plant or microbial systems?

Methodological Answer: Conduct factorial experiments with variables like temperature (15–35°C) and concentration (5–20 mM). Measure germination rates (e.g., sesame seeds) or microbial growth inhibition. Use ANOVA to assess interactions; for example, higher temperatures may enhance ascorbate uptake but accelerate degradation. Include proline and protein assays to correlate oxidative stress markers with activity .

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile discrepancies in this compound’s redox efficacy across studies?

Methodological Answer: Perform systematic reviews (PRISMA guidelines) to evaluate experimental variables:

- Dosage : Compare studies using equimolar vs. weight/volume-based concentrations.

- Model systems : Differentiate in vitro (cell lines) vs. in vivo (tumor xenografts) outcomes.

- Redox partners : Account for interactions with endogenous antioxidants (e.g., GSH) or metal ions. Use meta-regression to identify confounding factors (e.g., pH, O₂ tension) .

Q. What are best practices for reporting this compound research to ensure reproducibility?

Methodological Answer: Follow COSMOS-E guidelines:

- Materials : Specify CAS No. (16031-82-6), purity, and storage conditions.

- Methods : Detail LC-MS parameters (column type, ionization mode) and statistical tests (e.g., Tukey’s HSD for multiple comparisons).

- Data availability : Share raw MS files and bioinformatics scripts via repositories like Zenodo. Include negative controls (e.g., ascorbate-free treatments) and validate findings with orthogonal assays (e.g., ELISA for protein quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.